molecular formula C9H4F2N2 B1435559 2-(2,5-Difluorophenyl)propanedinitrile CAS No. 1803594-74-2

2-(2,5-Difluorophenyl)propanedinitrile

Cat. No.: B1435559
CAS No.: 1803594-74-2
M. Wt: 178.14 g/mol
InChI Key: FIBYPNFPZWMSQB-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)propanedinitrile: is an organic compound with the molecular formula C9H4F2N2 and a molecular weight of 178.14 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a propanedinitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluorophenyl)propanedinitrile typically involves the reaction of 2,5-difluorobenzyl chloride with malononitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-(2,5-Difluorophenyl)propanedinitrile can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms on the phenyl ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The compound can be reduced to form various derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted phenylpropanedinitrile derivatives, while reduction reactions can produce various reduced forms of the compound .

Scientific Research Applications

2-(2,5-Difluorophenyl)propanedinitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can form strong hydrogen bonds and van der Waals interactions with target molecules, leading to inhibition or modulation of their activity. The propanedinitrile group can further enhance these interactions by providing additional binding sites .

Comparison with Similar Compounds

  • 2-(2,4-Difluorophenyl)propanedinitrile
  • 2-(3,5-Difluorophenyl)propanedinitrile
  • 2-(2,6-Difluorophenyl)propanedinitrile

Comparison: Compared to its similar compounds, 2-(2,5-Difluorophenyl)propanedinitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s reactivity and interaction with molecular targets. For example, the 2,5-difluoro substitution pattern can enhance the compound’s electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions compared to other difluorophenyl derivatives .

Properties

IUPAC Name

2-(2,5-difluorophenyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2N2/c10-7-1-2-9(11)8(3-7)6(4-12)5-13/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBYPNFPZWMSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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